2-cyclohexyl-N-[3-hydroxy-3-(oxan-4-yl)propyl]acetamide
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Overview
Description
2-cyclohexyl-N-[3-hydroxy-3-(oxan-4-yl)propyl]acetamide is an organic compound with a complex structure that includes a cyclohexyl group, a hydroxy group, and an oxan-4-yl group
Mechanism of Action
Target of Action
Compounds with similar structures often interact with proteins or enzymes in the body, altering their function and leading to changes at the cellular level .
Mode of Action
It’s known that similar compounds can react with hydroxylamine to form oximes or hydrazine to form hydrazones . The oxygen acts as a nucleophile in competition with nitrogen, but it’s a dead-end process. Reaction with oxygen gives the reversible formation of a hemiketal. Reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
Based on its structure, it may be involved in reactions with aldehydes and ketones, leading to the formation of oximes and hydrazones . These reactions can have downstream effects on various biochemical pathways.
Result of Action
The formation of oximes and hydrazones could potentially alter the function of target proteins or enzymes, leading to changes in cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclohexyl-N-[3-hydroxy-3-(oxan-4-yl)propyl]acetamide typically involves multiple steps, starting with the preparation of the cyclohexyl and oxan-4-yl intermediates. The reaction conditions often require specific catalysts and reagents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-cyclohexyl-N-[3-hydroxy-3-(oxan-4-yl)propyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium on carbon, platinum oxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-cyclohexyl-N-[3-hydroxy-3-(oxan-4-yl)propyl]acetamide has several applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 2-cyclohexyl-N-hydroxy-3-(hydroxyamino)-3-iminopropanamide
- 2-cyclohexyl-N-[1-(3-pyridinyl)propyl]acetamide
Uniqueness
2-cyclohexyl-N-[3-hydroxy-3-(oxan-4-yl)propyl]acetamide is unique due to its specific structural features, such as the presence of the oxan-4-yl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-cyclohexyl-N-[3-hydroxy-3-(oxan-4-yl)propyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29NO3/c18-15(14-7-10-20-11-8-14)6-9-17-16(19)12-13-4-2-1-3-5-13/h13-15,18H,1-12H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGNGMMZPCGNIDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)NCCC(C2CCOCC2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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